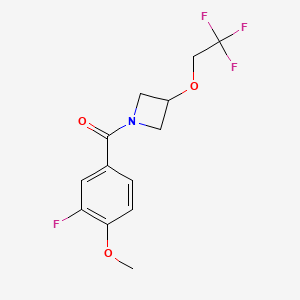

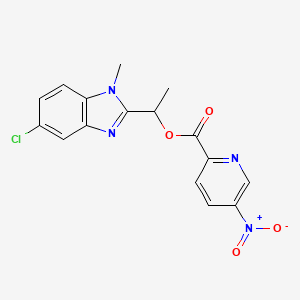

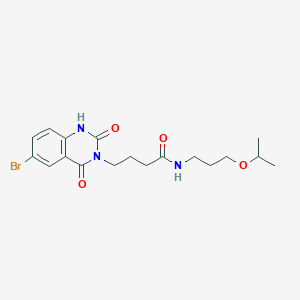

![molecular formula C26H24N4O3S B2742374 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 477493-77-9](/img/structure/B2742374.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. This structure is found in various natural products, such as histidine and purines .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through several methods. One common method involves reacting o-phenylenediamine with a carboxylic acid . Another method involves the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .Molecular Structure Analysis

Benzimidazole contains a five-membered ring fused to a benzene ring. The five-membered ring contains two nitrogen atoms, one of which bears a hydrogen atom . The exact structure of the specific compound you’re asking about would depend on the groups attached to the benzimidazole core.Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of a specific benzimidazole derivative would depend on its structure.Scientific Research Applications

Cardiac Electrophysiological Activity

Research has shown that N-substituted imidazolylbenzamides exhibit significant cardiac electrophysiological activity, suggesting potential for the development of selective class III agents for cardiac arrhythmias. These compounds demonstrate potency in in vitro assays, highlighting the imidazolyl group's utility in cardiac therapeutic applications (Morgan et al., 1990).

Antipsychotic Potential

A series of 2-phenyl-4-(aminomethyl)imidazoles were synthesized as analogs to dopamine D2 selective benzamide antipsychotics. These compounds showed significant binding affinities to dopamine D2 receptors, suggesting potential applications in the development of new antipsychotic medications (Thurkauf et al., 1995).

Antiviral Applications

Imidazo[1,2-a]pyridines have been designed and synthesized for their antiviral activities against human rhinovirus. The synthesis approach included stereospecific reactions to achieve the desired E-isomer, leading to compounds with significant antiviral potency. This research underscores the potential of benzimidazole analogs in antiviral drug development (Hamdouchi et al., 1999).

Antimicrobial and Anti-inflammatory Properties

Thiosemicarbazide derivatives serve as precursors for synthesizing various heterocyclic compounds, including imidazoles, which demonstrate antimicrobial activity. This research area explores the therapeutic potential of benzimidazole analogs in treating infections and inflammation (Elmagd et al., 2017).

Fluorescent Material Science

N-2-Aryl-1,2,3-triazoles, including benzimidazole derivatives, have been synthesized and evaluated for their photophysical properties. These compounds exhibit fluorescence in the blue and green regions, demonstrating potential applications in the development of fluorescent materials and optical sensors (Padalkar et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-3-16-30(17-4-2)34(32,33)22-14-12-19(13-15-22)26(31)27-21-9-7-8-20(18-21)25-28-23-10-5-6-11-24(23)29-25/h3-15,18H,1-2,16-17H2,(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDILFWIWDWAJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

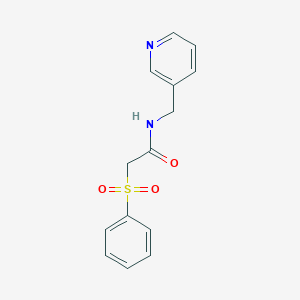

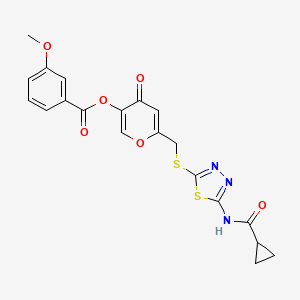

![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2742300.png)

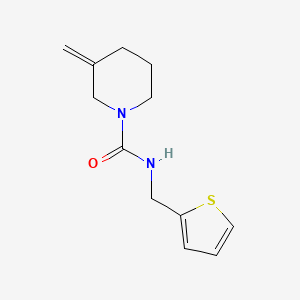

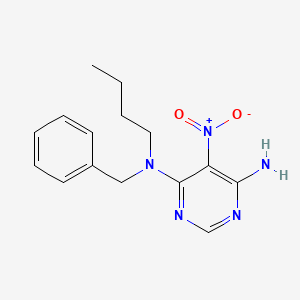

![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)

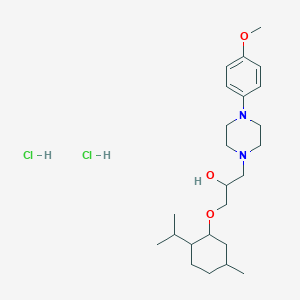

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2742309.png)

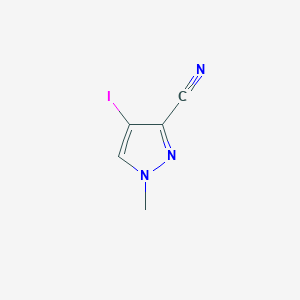

![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2742312.png)